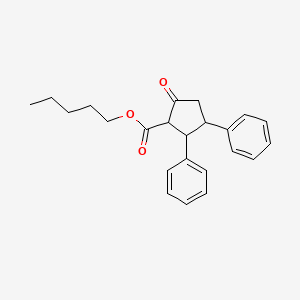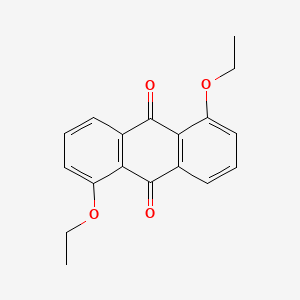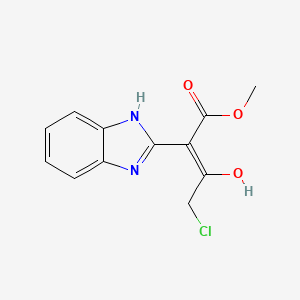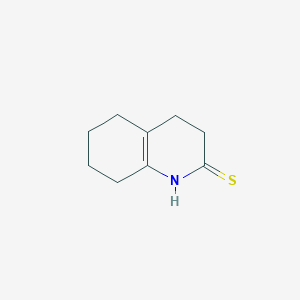
5-Bromoundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoundecane: is an organic compound with the molecular formula C₁₁H₂₃Br . It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the fifth carbon of an undecane chain. This compound is known for its use in organic synthesis, particularly in the preparation of Grignard reagents and other organometallic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Bromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromoundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) will yield 5-cyanoundecane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene.
Grignard Reagent Formation: Reacting this compound with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can be used in various carbon-carbon bond-forming reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).
Elimination Reactions: Potassium tert-butoxide (t-BuOK), ethanol.
Grignard Reagent Formation: Magnesium (Mg), anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 5-cyanoundecane, 5-hydroxyundecane.
Elimination Reactions: Undecene.
Grignard Reagent Formation: 5-undecylmagnesium bromide.
Applications De Recherche Scientifique
Chemistry: 5-Bromoundecane is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is particularly useful in the formation of Grignard reagents, which are essential for carbon-carbon bond formation in organic chemistry .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .
Mécanisme D'action
The mechanism of action of 5-bromoundecane primarily involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. In the formation of Grignard reagents, the bromine atom is replaced by a magnesium atom, forming a highly reactive organomagnesium compound that can participate in various carbon-carbon bond-forming reactions .
Comparaison Avec Des Composés Similaires
1-Bromoundecane: Similar to 5-bromoundecane but with the bromine atom attached to the first carbon. It has similar reactivity but different regioselectivity in reactions.
5-Bromododecane: A longer chain analogue with similar reactivity but different physical properties due to the longer carbon chain.
5-Bromodecane: A shorter chain analogue with similar reactivity but different physical properties due to the shorter carbon chain.
Uniqueness: this compound is unique due to its specific position of the bromine atom on the fifth carbon, which can influence the regioselectivity and outcome of chemical reactions. This makes it a valuable compound for specific synthetic applications where the position of the bromine atom is crucial .
Propriétés
Numéro CAS |
5447-45-0 |
|---|---|
Formule moléculaire |
C11H23Br |
Poids moléculaire |
235.20 g/mol |
Nom IUPAC |
5-bromoundecane |
InChI |
InChI=1S/C11H23Br/c1-3-5-7-8-10-11(12)9-6-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
IIUMAVGDCSJZGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)


![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)

![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)

![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)

![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)

